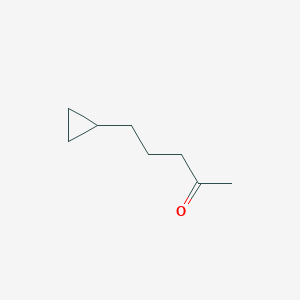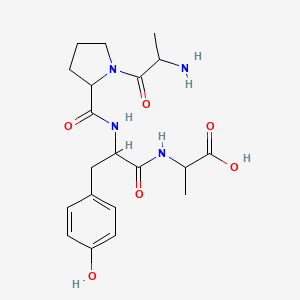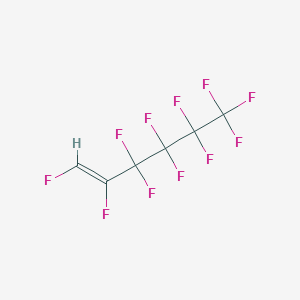
5-Cyclopropylpentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropylpentan-2-one is a chemical compound with the molecular formula C8H14O and a molecular weight of 126.2 g/mol . Its chemical structure is represented as CC(=O)CCCC1CC1 . This compound features a cyclopropyl group attached to a pentanone backbone.
Vorbereitungsmethoden
a. Synthetic Routes: The synthetic routes for 5-Cyclopropylpentan-2-one are not widely documented. it can be prepared through various methods, including cyclization reactions or functional group transformations. More detailed research is needed to provide specific synthetic pathways.
b. Industrial Production: Information on industrial-scale production methods for this compound is limited. It may not be produced on a large scale due to its specialized applications.
Analyse Chemischer Reaktionen
a. Reactivity: 5-Cyclopropylpentan-2-one can undergo various chemical reactions, including:
- Oxidation : It can be oxidized to form corresponding carboxylic acids.
- Reduction : Reduction of the carbonyl group can yield alcohols.
- Substitution : The cyclopropyl group may undergo substitution reactions.
- Oxidation : Common oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
- Reduction : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
- Substitution : Various nucleophiles (e.g., amines, halides) can participate in substitution reactions.
c. Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. Detailed studies are necessary to identify specific products.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropylpentan-2-one finds applications in:
- Chemistry : As a building block in organic synthesis.
- Biology : It may be used in studies related to enzyme inhibition or metabolic pathways.
- Medicine : Potential pharmaceutical applications, although specific uses are not well-documented.
- Industry : Limited industrial applications due to its specialized nature.
Wirkmechanismus
The exact mechanism by which 5-Cyclopropylpentan-2-one exerts its effects remains unclear. Further research is needed to elucidate its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
While information on similar compounds is scarce, 5-Cyclopropylpentan-2-one’s unique cyclopropyl moiety sets it apart from other ketones and aliphatic compounds.
Eigenschaften
Molekularformel |
C8H14O |
|---|---|
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
5-cyclopropylpentan-2-one |
InChI |
InChI=1S/C8H14O/c1-7(9)3-2-4-8-5-6-8/h8H,2-6H2,1H3 |
InChI-Schlüssel |
ROJLBGPBLVUPQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCCC1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B12107120.png)
![4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid](/img/structure/B12107136.png)

![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide](/img/structure/B12107143.png)


![6,7-dihydroxy-1,6-dimethyl-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B12107151.png)


![4-(6-((2-Methoxyethyl)amino)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12107169.png)



![4-Hydroxy-5,10-dimethyl-2,6,9,12-tetraoxa-17-azapentacyclo[12.5.1.14,8.08,10.017,20]henicos-14-ene-3,11-dione](/img/structure/B12107220.png)
